2,6-Diphenylcyclohexanone

Cytochrome P450 inhibition Retinoic acid metabolism Drug metabolism

2,6-Diphenylcyclohexanone is a disubstituted cyclohexanone with unique photochemical reactivity, serving as a potent CYP26A1 inhibitor (IC50 0.35 nM). Its α-phenyl substituents enable Norrish Type I cleavage studies and synthesis of complex heterocycles. As a COX-2 comparator (IC50 550 nM), it offers a distinct chemotype for NSAID discovery. Available as a ≥97% pure cis/trans mixture, ensuring reproducible results. Choose this scaffold for retinoid signaling, photochemical biradical dynamics, and medicinal chemistry campaigns requiring sub-nanomolar potency.

Molecular Formula C18H18O
Molecular Weight 250.3 g/mol
CAS No. 37904-84-0
Cat. No. B1595425
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-Diphenylcyclohexanone
CAS37904-84-0
Molecular FormulaC18H18O
Molecular Weight250.3 g/mol
Structural Identifiers
SMILESC1CC(C(=O)C(C1)C2=CC=CC=C2)C3=CC=CC=C3
InChIInChI=1S/C18H18O/c19-18-16(14-8-3-1-4-9-14)12-7-13-17(18)15-10-5-2-6-11-15/h1-6,8-11,16-17H,7,12-13H2
InChIKeyJHMUMWBKYPMOLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 0.25 g / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,6-Diphenylcyclohexanone (CAS 37904-84-0): Procurement-Relevant Chemical Profile and Key Differentiators


2,6-Diphenylcyclohexanone (CAS 37904-84-0) is a disubstituted cyclohexanone derivative characterized by two phenyl substituents at the α-positions of the cyclohexanone ring . This structural motif imparts a unique photochemical reactivity profile [1] and serves as a versatile scaffold in synthetic organic chemistry. The compound is commercially available as a mixture of cis and trans isomers with a specified assay purity . Its molecular framework and synthetic utility position it as a distinct entity relative to simpler cyclohexanone analogs for research and industrial applications.

Why 2,6-Diphenylcyclohexanone Cannot Be Replaced by Generic Cyclohexanones in Critical Applications


Generic substitution with simpler cyclohexanone derivatives is not feasible for applications requiring the specific photochemical and synthetic properties of 2,6-diphenylcyclohexanone. Unsubstituted cyclohexanone exhibits fundamentally different photochemical behavior and lacks the α-phenyl substituents that are essential for stabilizing radical intermediates during Norrish Type I cleavage [1]. This structural requirement is non-negotiable for applications such as the synthesis of specific heterocyclic frameworks or the investigation of radical pair dynamics . The presence of two phenyl groups is directly linked to the compound's unique reactivity profile, which cannot be replicated by other in-class compounds [2].

2,6-Diphenylcyclohexanone (CAS 37904-84-0): Head-to-Head Quantitative Evidence for Scientific Selection


Superior CYP26A1 Inhibitory Potency: 2,6-Diphenylcyclohexanone vs. Known Inhibitors

2,6-Diphenylcyclohexanone exhibits exceptionally potent inhibition of human cytochrome P450 CYP26A1, with an IC50 of 0.35 nM [1]. This potency is an order of magnitude greater than that of talarozole (IC50 5.1 nM ) and over 28-fold more potent than R-116010 (IC50 10 nM ). This direct, cross-study comparison establishes 2,6-diphenylcyclohexanone as a compelling candidate for applications requiring maximal CYP26A1 inhibition.

Cytochrome P450 inhibition Retinoic acid metabolism Drug metabolism

COX-2 Inhibition Benchmark: 2,6-Diphenylcyclohexanone vs. Celecoxib

2,6-Diphenylcyclohexanone inhibits human cyclooxygenase-2 (COX-2) with an IC50 of 550 nM [1]. In comparison, the selective COX-2 inhibitor celecoxib exhibits an IC50 of 40 nM in Sf9 cells . While less potent than the clinical reference, 2,6-diphenylcyclohexanone represents a distinct chemical class (a simple ketone scaffold) that may offer a different selectivity profile or serve as a lead for further optimization.

Cyclooxygenase-2 Anti-inflammatory Enzyme inhibition

Photochemical Specificity: Defined Product Distribution Upon UV Irradiation

Upon UV irradiation, 2,6-diphenylcyclohexanone undergoes Norrish Type I cleavage followed by decarbonylation, yielding a defined product mixture: cis- and trans-1,2-diphenylcyclopentane and cis- and trans-1,5-diphenyl-1-pentene [1]. This product distribution is independent of the starting ketone's stereochemistry (cis vs. trans) [1]. In contrast, unsubstituted cyclohexanone exhibits significantly lower photochemical activity and does not undergo this specific decarbonylation pathway due to the absence of α-phenyl stabilization of radical intermediates [2].

Norrish Type I cleavage Photodecarbonylation Radical chemistry

Commercial Purity Specification: Benchmarking Against Research-Grade Cyclohexanones

Commercially available 2,6-diphenylcyclohexanone is specified with an assay purity of 97% and a melting point of 119-121 °C . This purity level is typical for research-grade cyclohexanone derivatives and is directly comparable to other specialized cyclohexanone building blocks . The defined melting point provides a rapid, non-spectroscopic method for verifying identity and assessing gross purity.

Chemical purity Analytical standard Quality control

Optimal Application Scenarios for 2,6-Diphenylcyclohexanone (CAS 37904-84-0) Based on Quantitative Evidence


Investigating CYP26A1-Mediated Retinoic Acid Metabolism

Given its exceptional potency as a CYP26A1 inhibitor (IC50 0.35 nM) [1], 2,6-diphenylcyclohexanone is highly suitable for studies requiring potent blockade of retinoic acid catabolism. Researchers can utilize this compound to elevate intracellular levels of all-trans-retinoic acid (ATRA) in cellular models, thereby studying retinoid signaling pathways or evaluating the effects of enhanced ATRA activity in cancer or developmental biology contexts. The compound's sub-nanomolar IC50 suggests that it can be used at low concentrations, potentially minimizing off-target effects in complex biological systems.

Mechanistic Probes for Radical Pair Dynamics in Photochemistry

The well-defined photochemical product distribution (1,2-diphenylcyclopentane and 1,5-diphenyl-1-pentene) upon UV irradiation [2] makes 2,6-diphenylcyclohexanone an ideal substrate for fundamental photochemical studies. It can be employed as a model system to investigate the dynamics of singlet and triplet biradicals, solvent cage effects, and the kinetics of decarbonylation [2]. The stereochemical independence of the product yields simplifies experimental design and data interpretation.

Synthetic Intermediate for Complex Heterocyclic Frameworks

2,6-Diphenylcyclohexanone serves as a key starting material in the synthesis of specific substituted cyclohexanone derivatives, such as cis- and trans-2-(p-carboxybenzyl)-2,6-diphenyl-6-vinylcyclohexanone . Its rigid, functionalized scaffold makes it a valuable building block for constructing complex molecular architectures, including potential ligands for nuclear receptors or other protein targets. The defined commercial purity (97%) ensures reproducible outcomes in multi-step synthetic sequences.

Comparative Benchmarking for Novel COX-2 Inhibitor Discovery

With a documented COX-2 IC50 of 550 nM [3], 2,6-diphenylcyclohexanone serves as a useful comparator compound in medicinal chemistry campaigns aimed at identifying novel non-steroidal anti-inflammatory drug (NSAID) leads. Its simple ketone structure offers a distinct chemotype relative to traditional sulfonamide-based COX-2 inhibitors like celecoxib , providing a baseline for assessing the potency and selectivity of newly synthesized analogs.

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